

Application Note: A Validated HPLC-UV Method for the Quantification of Alcloxa

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Compound of Interest

Compound Name: Alcloxa

Cat. No.: B10786879

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Abstract

This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Alcloxa**. The method focuses on the determination of the allantoin moiety within the **Alcloxa** complex. The developed isocratic method utilizes a C18 column with a phosphate buffer and acetonitrile mobile phase, offering excellent resolution and sensitivity. The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine quality control and research applications.

Introduction

Alcloxa is a complex of aluminum chlorohydrate and allantoin.[1][2] It combines the astringent properties of aluminum salts with the soothing and keratolytic effects of allantoin, making it a common ingredient in cosmetic and pharmaceutical products such as antiperspirants, anti-acne formulations, and skin protectants.[1][3] Accurate quantification of **Alcloxa** is crucial for ensuring product quality, efficacy, and safety. This application note presents a validated HPLC-UV method for the determination of **Alcloxa** by quantifying its allantoin component.

Experimental

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

- Chromatographic Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 μ m) or equivalent.
- Software: OpenLab CDS ChemStation Edition or equivalent.
- Analytical Balance: Mettler Toledo ME204 or equivalent.
- pH Meter: Orion Star A211 or equivalent.
- Reference Standard: **Alcloxa** (known purity), Allantoin (USP reference standard).
- Reagents: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), and Ultrapure water.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in Table 1.

Parameter	Condition
Column	Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 μ m)
Mobile Phase	20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	215 nm
Run Time	10 minutes

Preparation of Solutions

- Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 μ m membrane filter and degas. The mobile phase is prepared by mixing the buffer and acetonitrile in the ratio of 95:5 (v/v).

- **Standard Stock Solution (Allantoin):** Accurately weigh and dissolve 10 mg of allantoin reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
- **Alcloxa Sample Preparation:** Accurately weigh a quantity of **Alcloxa** powder equivalent to 10 mg of allantoin and dissolve it in 100 mL of mobile phase. This solution may require sonication for complete dissolution.
- **Calibration Standards:** Prepare a series of calibration standards by diluting the allantoin standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Method Validation

The developed method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo sample (a cosmetic base without **Alcloxa**), the allantoin standard, and the **Alcloxa** sample. The chromatograms showed no interfering peaks at the retention time of allantoin, confirming the method's specificity.

Linearity

The linearity was assessed by injecting the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The results are summarized in Table 2.

Parameter	Result
Linearity Range	1 - 50 µg/mL
Regression Equation	$y = 45872x + 1234$
Correlation Coefficient (r^2)	0.9995

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 20 µg/mL allantoin standard were performed on the same day and on three different days. The results are presented in Table 3.

Precision	% RSD
Repeatability (Intra-day)	0.85%
Intermediate Precision (Inter-day)	1.25%

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of allantoin standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated, and the results are shown in Table 4.

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	16.0	15.8	98.75%
100%	20.0	20.2	101.00%
120%	24.0	23.8	99.17%

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

- LOD: 0.1 µg/mL
- LOQ: 0.3 µg/mL

Protocols

Standard Operating Procedure for Alcloxa Quantification

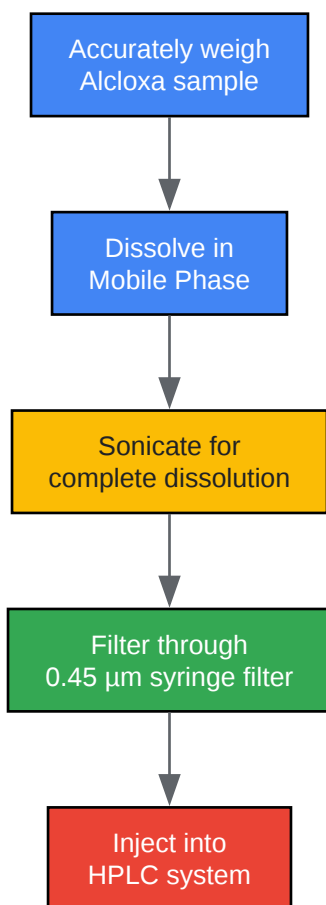
- System Preparation: Set up the HPLC system according to the chromatographic conditions specified in Table 1.
- System Suitability: Equilibrate the column with the mobile phase for at least 30 minutes. Perform five replicate injections of a 20 µg/mL allantoin standard. The system is suitable for use if the %RSD of the peak areas is less than 2.0%.
- Sample Analysis: Inject the prepared **Alcloxa** sample solution in duplicate.
- Calculation: Calculate the concentration of allantoin in the sample using the regression equation from the calibration curve. The amount of **Alcloxa** can then be determined based on the known stoichiometry of allantoin in the **Alcloxa** complex.

Visualizations



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Caption: Workflow for HPLC Method Development and Validation of **Alcloxa**.



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